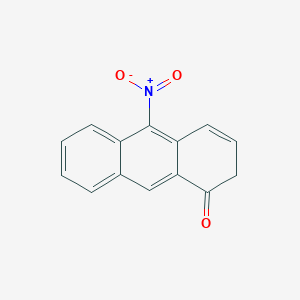
10-nitro-2H-anthracen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Nitro-2H-anthracen-1-one is an organic compound with the molecular formula C14H9NO3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a nitro group at the 10th position and a ketone group at the 1st position. This compound is known for its unique photophysical properties and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-nitro-2H-anthracen-1-one typically involves the nitration of anthracene. One common method includes the reaction of anthracene with nitric acid in the presence of acetic acid as a solvent. The reaction is carried out at controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and nitric acid, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 10-Nitro-2H-anthracen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
10-Nitro-2H-anthracen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 10-nitro-2H-anthracen-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also intercalate into DNA, affecting its structure and function, which is of particular interest in anticancer research .
Comparison with Similar Compounds
- 9-Nitroanthracene
- 10-Nitroanthrone
- 9,10-Dinitroanthracene
Comparison: 10-Nitro-2H-anthracen-1-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other nitroanthracene derivatives.
Properties
Molecular Formula |
C14H9NO3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
10-nitro-2H-anthracen-1-one |
InChI |
InChI=1S/C14H9NO3/c16-13-7-3-6-11-12(13)8-9-4-1-2-5-10(9)14(11)15(17)18/h1-6,8H,7H2 |
InChI Key |
PJUOFPBOUGCSCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C3=CC=CC=C3C=C2C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















